6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one
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Overview
Description
“6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one” is a pyrimidine derivative. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure in nature and is part of several larger biomolecules, including the nucleic acids RNA and DNA.
Scientific Research Applications
Synthesis and Antiviral Activity
The synthesis and evaluation of pyrimidin-4(3H)-one derivatives for antiviral activity have been extensively studied. One study details the synthesis of new derivatives with various substituents, showing virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro. These derivatives have the potential to suppress HIV-1 reproduction significantly at certain concentrations (Novikov et al., 2004).
Green Synthesis Approaches
Research has also focused on environmentally friendly synthesis methods for pyrimidin-4(3H)-one derivatives. A catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide presents a green approach, characterized by reduced catalyst loading and easy purification, highlighting the importance of sustainable chemistry in synthesizing pharmacologically significant compounds (Shi et al., 2018).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory potential. These compounds have shown significant cytotoxic activity against certain cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammation. This research opens avenues for the development of new therapeutic agents (Rahmouni et al., 2016).
Corrosion Inhibition
Pyrimidine derivatives have been investigated for their corrosion inhibition properties, particularly for the protection of iron in acidic environments. Such studies provide insights into the effectiveness of these compounds as corrosion inhibitors, which is crucial for industrial applications to enhance the lifespan of metal components (Abdelazim et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
4-ethyl-2-(3-methylbutylsulfanyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-4-9-7-10(14)13-11(12-9)15-6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAOSGQFKYTIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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